molecular formula C13H17FO2 B11809914 4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL

4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL

Katalognummer: B11809914
Molekulargewicht: 224.27 g/mol
InChI-Schlüssel: GBYZMTXOUXFCRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL is a chemical compound characterized by the presence of a fluorophenyl group attached to a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL typically involves the use of fluorophenylmagnesium bromide as a key reagent. This reagent is prepared through a Grignard reaction, where 4-fluorobromobenzene reacts with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF) . The resulting fluorophenylmagnesium bromide is then reacted with 2,2-dimethyltetrahydro-2H-pyran-4-one under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-OL is unique due to its tetrahydropyran ring structure combined with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C13H17FO2

Molekulargewicht

224.27 g/mol

IUPAC-Name

4-(4-fluorophenyl)-2,2-dimethyloxan-4-ol

InChI

InChI=1S/C13H17FO2/c1-12(2)9-13(15,7-8-16-12)10-3-5-11(14)6-4-10/h3-6,15H,7-9H2,1-2H3

InChI-Schlüssel

GBYZMTXOUXFCRW-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CCO1)(C2=CC=C(C=C2)F)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.